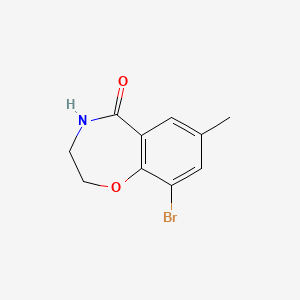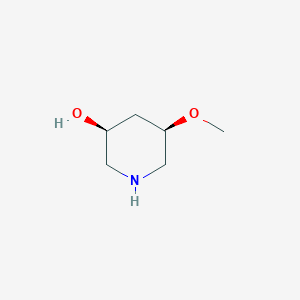![molecular formula C8H13NO B13506906 6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
6-Azaspiro[3.5]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[35]nonan-8-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization under controlled conditions. For instance, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis pathways starting from commercially available precursors. The process often requires optimization of reaction conditions, such as solvent choice, temperature control, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The nitrogen atom in the ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction may produce different spirocyclic amines.
Scientific Research Applications
6-Azaspiro[3.5]nonan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as a scaffold for drug development.
Mechanism of Action
The mechanism by which 6-Azaspiro[3.5]nonan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, the compound may interact with the active site of enzymes, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonan-6-one: Another spirocyclic compound with a similar structure but different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: A spirocyclic oxetane with an oxygen atom in the ring.
Uniqueness
6-Azaspiro[3.5]nonan-8-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other spirocyclic compounds .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C8H13NO/c10-7-4-8(2-1-3-8)6-9-5-7/h9H,1-6H2 |
InChI Key |
CCERUHYIIPSNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



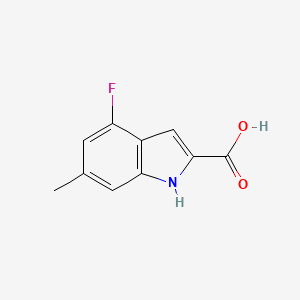
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
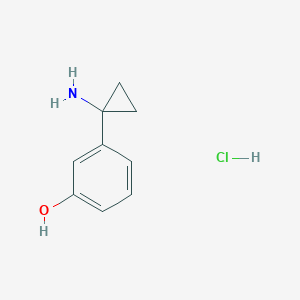
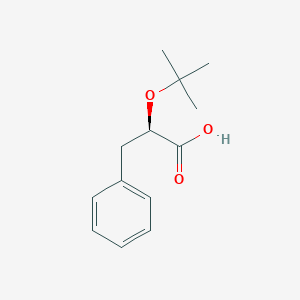
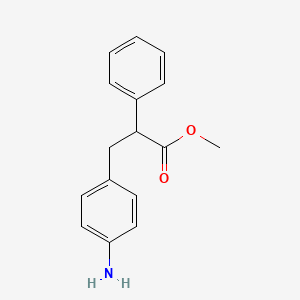
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
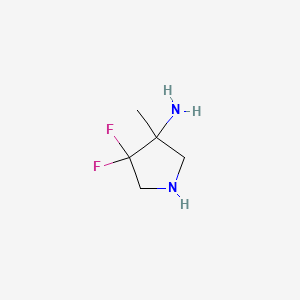
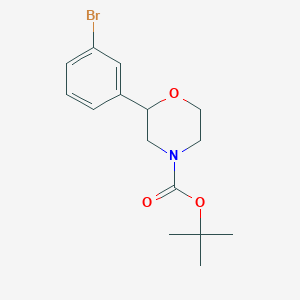
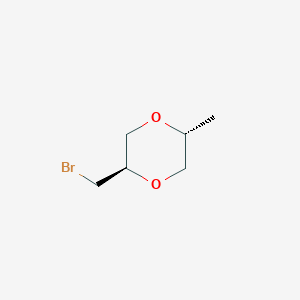

![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
